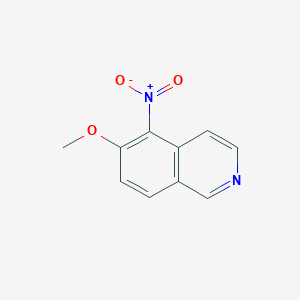

6-Methoxy-5-nitroisoquinoline

Description

BenchChem offers high-quality 6-Methoxy-5-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGVVYXJOCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399713 | |

| Record name | 6-methoxy-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72677-92-0 | |

| Record name | 6-methoxy-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-5-nitroisoquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-5-nitroisoquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroisoquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from foundational chemical principles and data on closely related analogues to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals with the core knowledge needed to handle, utilize, and modify this compound.

Molecular Structure and Physicochemical Profile

6-Methoxy-5-nitroisoquinoline is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The structure features a methoxy group (-OCH₃) at position 6 and a nitro group (-NO₂) at position 5. The methoxy group is an electron-donating group, which tends to increase electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the molecule's overall electronic properties.

The systematic numbering of the isoquinoline ring is critical for understanding its chemistry.[1]

Predicted and Comparative Physicochemical Data

Direct experimental data for 6-methoxy-5-nitroisoquinoline is scarce. The following table summarizes its calculated properties and provides experimental data for parent compounds, 6-methoxyisoquinoline and 5-nitroisoquinoline, for contextual comparison.

| Property | 6-Methoxy-5-nitroisoquinoline (Predicted/Calculated) | 5-Nitroisoquinoline (Experimental) | 6-Methoxyisoquinoline (Experimental) |

| Molecular Formula | C₁₀H₈N₂O₃ | C₉H₆N₂O₂[2][3] | C₁₀H₉NO[4] |

| Molecular Weight | 204.18 g/mol | 174.16 g/mol [2][3] | 159.18 g/mol [4] |

| Appearance | Predicted to be a yellow crystalline solid | Yellow powder[3] | Colorless to light yellow liquid[5] |

| Melting Point | Not available | 106-109 °C[3] | 18-20 °C[5] |

| Boiling Point | Not available | Not available | 140-146 °C at 15 mmHg[5] |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate. | Very slightly soluble in water[4] | Insoluble in water, soluble in alcohol[5] |

Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Nitration

The most direct and logical route to synthesize 6-methoxy-5-nitroisoquinoline is via the electrophilic nitration of 6-methoxyisoquinoline. The methoxy group at C6 is an activating, ortho-, para-director. Therefore, it will direct incoming electrophiles to the C5 (ortho) and C7 (ortho) positions. The C5 position is generally favored for nitration in such systems.

A standard and effective method for this transformation involves the use of a nitrating mixture, typically concentrated nitric acid in concentrated sulfuric acid, at controlled temperatures.

Experimental Protocol: Synthesis of 6-methoxy-5-nitroisoquinoline

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 6-methoxyisoquinoline dissolved in a minimal amount of concentrated sulfuric acid to 0 °C in an ice bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise to the cooled solution of 6-methoxyisoquinoline, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 6-methoxy-5-nitroisoquinoline.

The causality for using cold conditions is to control the exothermic nature of the nitration reaction and to prevent over-nitration or side reactions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Core Chemical Reactivity

The reactivity of 6-methoxy-5-nitroisoquinoline is dictated by its three key functional components: the isoquinoline nitrogen, the nitro group, and the methoxy-substituted aromatic ring.

-

Reduction of the Nitro Group: The most significant reaction for synthetic utility is the reduction of the nitro group to an amine. This creates 5-amino-6-methoxyisoquinoline, a versatile intermediate for further functionalization, such as in the synthesis of novel heterocyclic systems or for amide bond formation. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals in acid (e.g., Sn/HCl or Fe/HCl).[1]

-

Basicity of the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen (N2) makes it basic. It can be protonated by acids to form an isoquinolinium salt or alkylated with alkyl halides to form quaternary ammonium salts.

-

Aromatic Ring Substitution: The electron-donating methoxy group and the electron-withdrawing nitro group have opposing effects on the reactivity of the benzene portion of the ring system, making further electrophilic substitution complex and likely to occur at specific, less deactivated positions.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the known spectra of related compounds, a reliable prediction can be made.

| Spectroscopic Method | Predicted Observations | Rationale & Comparative Insights |

| ¹H NMR | Aromatic Protons (δ 7.0-9.0 ppm): Several distinct signals (doublets, singlets). The proton at C1 will likely be the most downfield. Methoxy Protons (-OCH₃) (δ ~3.8-4.0 ppm): A sharp singlet, integrating to 3H. | The chemical shifts of aromatic protons in isoquinoline derivatives typically range from 7.0 to 9.0 ppm.[6] The methoxy protons are expected to appear as a singlet around 3.7 to 4.0 ppm.[6] The presence of the nitro group at C5 will likely cause a downfield shift for the adjacent proton at C4. |

| ¹³C NMR | Aromatic Carbons (δ 100-160 ppm): Multiple signals corresponding to the 9 carbons of the isoquinoline core. Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A single peak. | Data for similar methoxy-substituted quinolines show the methoxy carbon resonance around 55 ppm.[7] Carbons attached to the nitro group and methoxy group will be significantly shifted. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 204.18. Fragmentation: Expect loss of NO₂ (46 Da) and CH₃ (15 Da). | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns for nitroaromatics often show a characteristic loss of NO and NO₂. |

| Infrared (IR) | ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions for asymmetric and symmetric N-O stretching of the nitro group. ~1020-1250 cm⁻¹: C-O stretching from the methoxy group. ~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings. | These predicted absorption bands are characteristic for the functional groups present in the molecule. The IR spectrum for 5-nitro-8-methoxyquinoline shows a strong NO₂ absorption at 1338 cm⁻¹.[8] |

Potential Applications and Research Directions

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of both a nitro and a methoxy group on this scaffold makes 6-methoxy-5-nitroisoquinoline a valuable intermediate.

-

Drug Discovery: Derivatives of 5-nitroisoquinoline have been investigated as potential antimalarial drugs.[3] The reduction of the nitro group to an amine provides a handle for building more complex molecules, potentially leading to candidates for oncology or anti-inflammatory applications, areas where quinoline and isoquinoline derivatives have shown promise.[5][9]

-

Organic Synthesis: As a functionalized building block, it can be used in the synthesis of novel heterocyclic systems and as a precursor for materials science applications, such as the development of fluorescent probes.[9]

Safety and Handling

No specific GHS data exists for 6-methoxy-5-nitroisoquinoline. However, based on related compounds, precautions should be taken.

-

5-Nitroisoquinoline: Is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

-

6-Methoxyisoquinoline: Is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

6-Methoxy-5-nitroisoquinoline is a synthetically accessible and valuable heterocyclic compound. While direct experimental characterization is limited, its chemical properties can be confidently predicted based on established principles and data from analogous structures. Its primary value lies in its potential as a versatile intermediate, particularly through the reduction of its nitro group, opening pathways to a wide range of novel 5-amino-6-methoxyisoquinoline derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to incorporate this promising molecule into their synthetic programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. [Link]

-

ChemSynthesis. 6-methoxy-5-nitroquinazoline. [Link]

-

Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11040978, 6-Methoxyisoquinoline. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

mzCloud. 6 Methoxyquinoline. [Link]

-

Quora. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

Henan Allgreen Chemical Co.,Ltd. 6-methoxy-5-nitroquinoline cas no.405930-65-6. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]

- 4. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. rsc.org [rsc.org]

- 8. nnpub.org [nnpub.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-5-nitroisoquinoline

This guide provides a comprehensive technical overview of 6-methoxy-5-nitroisoquinoline, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. This document delves into the molecule's synthesis, structural elucidation, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of substituents such as methoxy and nitro groups onto the isoquinoline ring system can profoundly modulate its electronic properties and biological interactions, making 6-methoxy-5-nitroisoquinoline a molecule of considerable interest for further investigation and development. Tetrahydroisoquinolines, in particular, are recognized for their presence in numerous natural products and their utility as versatile building blocks in the synthesis of complex active pharmaceutical ingredients.[2]

Synthesis of 6-Methoxy-5-nitroisoquinoline

The synthesis of 6-methoxy-5-nitroisoquinoline is most logically achieved through the electrophilic nitration of the precursor, 6-methoxyisoquinoline. The methoxy group at the 6-position is an activating group and directs electrophilic substitution primarily to the ortho and para positions. In the context of the isoquinoline ring system, this directs the incoming electrophile to the 5- and 7-positions. The nitration is expected to favor the 5-position.

Synthesis of the Precursor: 6-Methoxyisoquinoline

The precursor, 6-methoxyisoquinoline, can be synthesized via the Skraup synthesis, a classic method for preparing quinolines and their derivatives.

Experimental Protocol: Synthesis of 6-Methoxyquinoline (Adapted from Skraup Synthesis Principles) [3]

-

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Glycerol

-

p-Methoxy nitrobenzene (as an oxidizing agent)

-

Ferrous sulfate (as a reaction moderator)

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Distilled water

-

-

Procedure:

-

In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[3]

-

Slowly add concentrated sulfuric acid to the mixture with stirring.[3]

-

Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.[3]

-

Allow the mixture to cool to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[3]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic phases.[3]

-

Wash the combined organic phases with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methoxyisoquinoline.

-

The crude product can be further purified by column chromatography on silica gel.

-

Nitration of 6-Methoxyisoquinoline

The introduction of the nitro group at the 5-position is achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Synthesis of 6-Methoxy-5-nitroisoquinoline (Adapted from the nitration of 8-methoxyquinoline) [4]

-

Materials:

-

6-Methoxyisoquinoline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Ammonia solution

-

Methanol or ethanol for recrystallization

-

-

Procedure:

-

In a flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 4 mL) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.[4]

-

Dissolve 6-methoxyisoquinoline in a minimal amount of cold concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the solution of 6-methoxyisoquinoline, maintaining the temperature below 10°C with continuous stirring. The strong activating effect of the methoxy group should allow for a rapid reaction.[4]

-

After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) while monitoring the reaction by thin-layer chromatography.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.[4]

-

Neutralize the mixture with a dilute ammonia solution to a pH of 7-8.

-

Collect the precipitated yellow solid by vacuum filtration and wash with cold water.

-

Purify the crude 6-methoxy-5-nitroisoquinoline by recrystallization from a suitable solvent such as methanol or ethanol.[4]

-

Caption: Synthetic pathway to 6-methoxy-5-nitroisoquinoline.

Structural Elucidation

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals expected in the range of 7.0-9.0 ppm. The protons on the isoquinoline ring will appear as doublets or multiplets. The introduction of the nitro group will cause a downfield shift for adjacent protons. Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm. |

| ¹³C NMR | Aromatic Carbons: Resonances are expected in the range of 100-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C6) will show characteristic shifts. Methoxy Carbon (-OCH₃): A signal is anticipated around 55-60 ppm. |

| IR Spectroscopy | N-O Stretching (Nitro Group): Two strong absorption bands are expected, one symmetric and one asymmetric, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-O Stretching (Methoxy Group): A strong band is expected in the region of 1230-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H Stretching: Signals are expected above 3000 cm⁻¹. Aromatic C=C and C=N Stretching: Bands will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): The molecular weight of 6-methoxy-5-nitroisoquinoline (C₁₀H₈N₂O₃) is 204.18 g/mol . A prominent molecular ion peak is expected at m/z = 204. Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da). |

Crystal Structure

While a specific crystal structure for 6-methoxy-5-nitroisoquinoline has not been reported, analysis of related structures, such as metal complexes of 6-methoxyquinoline, reveals important intermolecular interactions like π-stacking.[5] The crystal packing of 6-methoxy-5-nitroisoquinoline would likely be influenced by dipole-dipole interactions arising from the polar nitro and methoxy groups, as well as potential π-π stacking of the aromatic isoquinoline cores.

Reactivity Profile

The reactivity of 6-methoxy-5-nitroisoquinoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the isoquinoline nucleus.

Electrophilic Aromatic Substitution

The presence of the strongly deactivating nitro group at the 5-position and the deactivating nature of the pyridinoid ring of the isoquinoline nucleus make further electrophilic aromatic substitution on the carbocyclic ring challenging. The methoxy group at the 6-position is activating, but its directing influence would be towards the 5- and 7-positions, with the 5-position already occupied. Therefore, any further electrophilic attack is likely to be slow and may occur at the 7-position if forced.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group at the 5-position activates the isoquinoline ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This could potentially allow for the displacement of a suitable leaving group at these positions.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group, which is a common and highly useful transformation in organic synthesis. This opens up a pathway to synthesize 5-amino-6-methoxyisoquinoline, a valuable intermediate for the synthesis of a wide range of derivatives.

Experimental Protocol: Reduction of 6-Methoxy-5-nitroisoquinoline (Adapted from the reduction of 5-nitro-8-methoxyquinoline) [4]

-

Materials:

-

6-Methoxy-5-nitroisoquinoline

-

Tin (Sn) powder or Tin(II) chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide solution

-

Chloroform or other suitable organic solvent

-

-

Procedure:

-

Dissolve 6-methoxy-5-nitroisoquinoline in concentrated hydrochloric acid.[4]

-

Add tin powder or tin(II) chloride in portions to the solution with vigorous stirring.[4]

-

Heat the reaction mixture on a water bath for approximately 1 hour, or until the disappearance of the starting material is confirmed by TLC.[4]

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product, 5-amino-6-methoxyisoquinoline, with an organic solvent like chloroform.[4]

-

Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Caption: Key reactivity pathways of 6-methoxy-5-nitroisoquinoline.

Potential Applications in Drug Discovery

While specific biological activities for 6-methoxy-5-nitroisoquinoline have not been extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation.

-

Anticancer Activity: The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6] The introduction of a nitro group can sometimes enhance cytotoxic activity against cancer cell lines.

-

Antimicrobial Properties: Nitro-substituted heterocyclic compounds are known to exhibit a broad spectrum of antimicrobial activities.[7] It is plausible that 6-methoxy-5-nitroisoquinoline could possess antibacterial or antifungal properties.

-

Enzyme Inhibition: The rigid, planar structure of the isoquinoline ring system makes it an ideal candidate for binding to the active sites of various enzymes. The substituents can be modified to optimize these interactions.

-

Intermediate for Further Synthesis: As demonstrated, 6-methoxy-5-nitroisoquinoline is a valuable intermediate for the synthesis of 5-amino-6-methoxyisoquinoline. This amino derivative can serve as a versatile building block for the construction of more complex molecules with diverse biological targets.

Conclusion

6-Methoxy-5-nitroisoquinoline is a fascinating molecule with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through well-established synthetic routes, and its structure can be confidently characterized using modern spectroscopic methods. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the isoquinoline core creates a unique reactivity profile that can be exploited for the synthesis of a variety of derivatives. Further investigation into the biological activities of this compound and its analogs is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2015). Journal of Advance Research in Applied Science, 2(4). Available at: [Link]

-

PubChem. (n.d.). 6-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933. Available at: [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Available at: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery, 16(8), 925-946. Available at: [Link]

- Method for synthetizing 6-methoxyquinoline. (2014). Google Patents. CN103804289A.

-

6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. (2020). New Journal of Chemistry, 44(30), 12946-12957. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. nnpub.org [nnpub.org]

- 5. Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of 6-Methoxy-5-nitroisoquinoline

Introduction

6-Methoxy-5-nitroisoquinoline is a heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted isoquinoline, it belongs to a class of compounds that form the core scaffold of numerous natural alkaloids and synthetic pharmaceuticals, valued for their diverse biological activities[1]. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the isoquinoline framework creates a unique electronic environment. This substitution pattern not only influences its physical properties but also makes it a versatile intermediate for further chemical modifications, particularly for creating libraries of novel therapeutic candidates.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Methoxy-5-nitroisoquinoline, offering field-proven insights into its analysis, synthesis, and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of 6-Methoxy-5-nitroisoquinoline determine its behavior in experimental settings, from storage and handling to reaction and purification. These core attributes are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | [2][3] |

| Molecular Weight | 204.18 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 148-150 °C | [5][6] |

| Solubility | Soluble in Ethyl Acetate, Hot Ethanol, and aqueous Hydrochloric Acid | [5] |

| Purity (Commercially) | Typically ≥99% | [6] |

The melting point of 148-150 °C is indicative of a stable crystalline solid under standard conditions. Its solubility profile suggests that while it has limited solubility in non-polar solvents, it can be readily dissolved in polar organic solvents and acidic aqueous solutions, a property that can be exploited during aqueous workups in synthesis.

Spectroscopic Characterization Profile (Predicted)

While comprehensive experimental spectra for 6-Methoxy-5-nitroisoquinoline are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the strong electron-withdrawing nature of the nitro group at position 5 and the electron-donating effect of the methoxy group at position 6.

Caption: Molecular Structure of 6-Methoxy-5-nitroisoquinoline.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 9.0-9.2 ppm (d, 1H, H-1): The proton at C1 is expected to be significantly deshielded due to its proximity to the heterocyclic nitrogen atom.

-

δ 8.5-8.7 ppm (d, 1H, H-3): Similar to H-1, this proton is deshielded by the adjacent nitrogen.

-

δ 8.2-8.4 ppm (d, 1H, H-4): This proton experiences deshielding from the pyridine ring current.

-

δ 7.8-8.0 ppm (d, 1H, H-8): The proton at C8 is deshielded by the anisotropic effect of the nitro group at C5.

-

δ 7.5-7.7 ppm (d, 1H, H-7): The proton at C7 is influenced by the adjacent methoxy group.

-

δ 4.0-4.2 ppm (s, 3H, -OCH₃): A characteristic singlet for the methoxy group protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~160 ppm (C-6): The carbon attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons.

-

δ ~150 ppm (C-5): The carbon bearing the nitro group will be significantly deshielded.

-

δ ~145-155 ppm (C-1, C-3): Carbons adjacent to the nitrogen in the pyridine ring.

-

δ ~120-135 ppm (C-4, C-4a, C-8, C-8a): Remaining aromatic carbons.

-

δ ~56 ppm (-OCH₃): The characteristic signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule. The predicted spectrum of 6-Methoxy-5-nitroisoquinoline would be dominated by vibrations from the aromatic system, the nitro group, and the methoxy group.

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1550-1475 cm⁻¹ (strong): Asymmetric N-O stretching of the aromatic nitro group. This is a highly characteristic and intense band[7].

-

1360-1290 cm⁻¹ (strong): Symmetric N-O stretching of the aromatic nitro group[7].

-

1620-1580 cm⁻¹: C=N and C=C stretching vibrations from the isoquinoline ring system.

-

1275-1200 cm⁻¹: Aryl-O stretching from the methoxy group.

-

2950-2850 cm⁻¹: C-H stretching of the methyl group in the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 204.18, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z ≈ 158, and the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z ≈ 189.

Representative Synthesis and Purification Workflow

A robust and common method for the synthesis of nitro-aromatic compounds is electrophilic aromatic substitution using a nitrating agent. The following protocol describes a representative method for the preparation of 6-Methoxy-5-nitroisoquinoline from 6-methoxyisoquinoline.

Experimental Protocol: Nitration of 6-Methoxyisoquinoline

Rationale: The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-donating methoxy group at C-6 directs the incoming electrophile primarily to the ortho position (C-5).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 6-methoxyisoquinoline (1 equivalent) to concentrated sulfuric acid. Stir until complete dissolution.

-

Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) dropwise to a separate portion of chilled concentrated sulfuric acid.

-

Reaction: Add the prepared nitrating mixture dropwise to the solution of 6-methoxyisoquinoline, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to yield pure 6-Methoxy-5-nitroisoquinoline.

Caption: Representative workflow for the synthesis of 6-Methoxy-5-nitroisoquinoline.

Safety, Handling, and Reactivity

Safety and Handling: As with many nitroaromatic compounds, 6-Methoxy-5-nitroisoquinoline should be handled with care. It is advisable to consult the specific Safety Data Sheet (SDS) before use. General precautions include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes. The related compound 5-Nitroisoquinoline is known to cause skin and eye irritation[8].

Chemical Reactivity: The nitro group at the C-5 position is a key site for further chemical transformations. It can be readily reduced to an amino group (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This resulting 5-amino-6-methoxyisoquinoline is a valuable precursor for synthesizing a wide range of more complex molecules, making the title compound a crucial building block in synthetic chemistry.

Conclusion

References

- Shanghai Huicheng Biological Technology Co., Ltd. 6-Methoxy-5-nitroisoquinoline.

- XiXisys. GHS 11 (Rev.11) SDS for 6-Methoxy-5-nitroisoquinoline.

- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

- Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

- Semantic Scholar. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022).

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Benchchem. 6-Nitroisoquinoline|High-Purity Research Chemical.

- DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.

- European Journal of Chemistry. In‐vitro cytotoxic and radiosensitizing evaluation of novel 2‐pyridone, isoquinoline, chromene and chromenopyridone.

- Taylor & Francis Online. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2022).

- Nakahara, S., & Kubo, A. (2004). SYNTHESIS OF MIMOSAMYCIN AND 5,8-DIHYDROXY- 4,7-DIMETHOXY-2,6-DIMETHYLISOQUINOLINIUM IODIDE.

- Organic Syntheses. 6-methoxy-8-nitroquinoline.

- Wiley Online Library. 6,7-Dimethoxy-1-(5-methoxy-2-nitrophenyl)-3,4-dihydroisoquinoline.

- Fisher Scientific. SAFETY DATA SHEET - 6-Methoxy-8-nitroquinoline.

- NIST. Quinoline, 6-methoxy-8-nitro- - the NIST WebBook.

- NIH. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC.

- BLD Pharm. 72677-92-0|6-Methoxy-5-nitroisoquinoline.

- ECHEMI. 6-NITROISOQUINOLINE SDS, 70538-57-7 Safety Data Sheets.

- University of California, Los Angeles. IR Chart.

- ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2025).

- ChemScene. 2089588-86-1 | 1-Chloro-6-methoxy-7-nitroisoquinoline.

- Sigma-Aldrich. 6-Methoxy-8-nitroquinoline 99 85-81-4.

- TCI Chemicals. SAFETY DATA SHEET - 5-Nitroisoquinoline.

- ChemSynthesis. 6-methoxy-5-nitroquinazoline.

Sources

- 1. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]

- 3. WO2021018839A1 - Isoquinoline derivatives and their use for the treatment of parasitic infections - Google Patents [patents.google.com]

- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 72677-92-0|6-Methoxy-5-nitroisoquinoline|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 6-Methoxy-5-nitroisoquinoline

This technical guide provides an in-depth exploration of the discovery and history of 6-methoxy-5-nitroisoquinoline, a substituted isoquinoline of significant interest to researchers and professionals in drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical and strategic extension of the rich history of isoquinoline and quinoline chemistry. This guide will deconstruct the foundational synthetic strategies that underpin its creation, offering both historical context and practical, modern laboratory protocols.

Historical Context: The Legacy of Isoquinoline Synthesis

The story of 6-methoxy-5-nitroisoquinoline is intrinsically linked to the broader history of isoquinoline chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and has been a target of synthetic chemists for over a century. Understanding the classical methods for constructing the isoquinoline core is essential to appreciating the development of its derivatives.

One of the cornerstone methods for isoquinoline synthesis is the Pomeranz-Fritsch reaction , first reported in the late 19th century.[1][2] This acid-catalyzed reaction typically involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetal.[1][2] The versatility of the Pomeranz-Fritsch synthesis and its modifications has allowed for the preparation of a wide array of substituted isoquinolines, paving the way for the eventual synthesis of molecules like 6-methoxy-5-nitroisoquinoline.[3]

Deconstructing the Synthesis: A Two-Part Approach

The synthesis of 6-methoxy-5-nitroisoquinoline can be logically approached in two key stages:

-

Formation of the 6-methoxyisoquinoline core.

-

Regioselective nitration to introduce the nitro group at the C5 position.

Building the Core: Synthesis of 6-Methoxyisoquinoline

While the Pomeranz-Fritsch reaction is a viable route to substituted isoquinolines, a related and historically significant method for the analogous quinoline core is the Skraup synthesis . This reaction provides a practical pathway to 6-methoxyquinoline, the immediate precursor to our target molecule.

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. In the case of 6-methoxyquinoline, the readily available starting material is p-anisidine.

Caption: Generalized workflow for the Skraup synthesis of 6-methoxyquinoline.

A detailed experimental protocol for a modified Skraup synthesis of 6-methoxyquinoline is presented below.

The Critical Step: Regioselective Nitration

With 6-methoxyisoquinoline in hand, the subsequent step is the introduction of a nitro group. The position of nitration is dictated by the electronic properties of the substituent already present on the aromatic ring. The methoxy group (-OCH₃) at the C6 position is an ortho-, para-directing activator. This means it directs incoming electrophiles to the positions ortho and para to itself.

In the case of 6-methoxyisoquinoline, the positions ortho to the methoxy group are C5 and C7. The para position is C3, which is in the pyridine ring and less susceptible to electrophilic aromatic substitution. Between the C5 and C7 positions, the C5 position is electronically favored for nitration.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Caption: The direct nitration of 6-methoxyisoquinoline to yield the 5-nitro derivative.

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of 6-methoxy-5-nitroisoquinoline.

Synthesis of 6-Methoxyquinoline (Modified Skraup Synthesis)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine | 123.15 | 12.3 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Ferrous sulfate heptahydrate | 278.01 | 2.8 g | 0.01 |

| Boric acid | 61.83 | 6.2 g | 0.1 |

| p-Methoxynitrobenzene | 153.14 | 7.7 g | 0.05 |

| Concentrated Sulfuric Acid | 98.08 | ~30 mL | - |

| 50% Sodium Hydroxide Solution | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Distilled Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-anisidine, glycerol, ferrous sulfate heptahydrate, boric acid, and p-methoxynitrobenzene.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring. An exothermic reaction will occur.

-

Once the addition is complete, heat the mixture to 140°C and maintain reflux for 8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of approximately 5.5.

-

Decant the solution to remove any resinous material.

-

Filter the remaining solid and wash thoroughly with distilled water.

-

Wash the solid with ethyl acetate. Combine the organic phases.

-

Extract the aqueous phase with ethyl acetate and combine all organic extracts.

-

Remove the ethyl acetate by rotary evaporation to yield crude 6-methoxyquinoline.

-

The product can be further purified by distillation under reduced pressure.

Synthesis of 6-Methoxy-5-nitroisoquinoline

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methoxyisoquinoline | 159.19 | 1.59 g | 0.01 |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Concentrated Nitric Acid | 63.01 | 5 mL | - |

| Ice | - | As needed | - |

| Sodium Bicarbonate Solution | 84.01 | As needed | - |

Procedure:

-

In a flask cooled in an ice bath, slowly add 6-methoxyisoquinoline to concentrated sulfuric acid with stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 6-methoxyisoquinoline in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 6-methoxy-5-nitroisoquinoline.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellowish solid |

| Melting Point | 148-150 °C |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the isoquinoline core will show characteristic shifts, with the protons ortho and para to the nitro and methoxy groups being the most affected.

-

¹³C NMR: The carbon atoms attached to the nitro and methoxy groups will show significant downfield and upfield shifts, respectively.

-

IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching will be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching, as well as C-O stretching for the methoxy group, will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 204.

Conclusion and Future Directions

The synthesis of 6-methoxy-5-nitroisoquinoline is a testament to the power and predictability of fundamental organic chemistry principles. While its "discovery" may not be a single, celebrated event, its creation is a logical step in the exploration of isoquinoline chemistry. The methodologies outlined in this guide, rooted in classical named reactions, provide a robust framework for the preparation of this and other substituted isoquinolines. As a versatile building block, 6-methoxy-5-nitroisoquinoline holds potential for the development of novel therapeutic agents and functional materials, making the understanding of its synthesis a valuable asset for researchers in the chemical sciences.

References

- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.

- Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(3), 611-654.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Bradsher, C. K. (1982). The Bischler-Napieralski and Related Reactions. In The Chemistry of Heterocyclic Compounds: Isoquinolines, Part 1 (Vol. 38, pp. 1-135). John Wiley & Sons, Inc.

- Schofield, K. (1980).

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

- Jackson, A. H., & Stewart, G. W. (1971). A new modification of the Pomeranz–Fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1971, 2255-2258.

-

Filo. (2026, January 16). Complete the following equations: a) 6-methoxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-nitroisoquinoline

Abstract

6-Methoxy-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 6-methoxy-5-nitroisoquinoline. This document is intended for researchers, chemists, and quality control specialists, offering both predicted spectral data based on analogous compounds and field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its function. For 6-methoxy-5-nitroisoquinoline (C₁₀H₈N₂O₃, Molar Mass: 204.18 g/mol [1]), its chemical architecture dictates its electronic, physical, and biological properties. The isoquinoline core, substituted with a methoxy (-OCH₃) group at the 6-position and a nitro (-NO₂) group at the 5-position, presents a unique electronic environment. The electron-donating nature of the methoxy group and the strong electron-withdrawing effect of the nitro group create a distinct pattern of signals in various spectroscopic analyses.

This guide will systematically deconstruct the expected spectroscopic signature of this molecule.

Caption: Molecular structure and key identifiers for 6-Methoxy-5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the six aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The nitro group at C5 will exert a strong deshielding (downfield shift) effect on the adjacent proton at C4, while the methoxy group at C6 will have a shielding (upfield shift) effect on the adjacent proton at C7.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 | ~9.3 | s | - | 1H |

| H-3 | ~8.6 | d | ~5.5 | 1H |

| H-4 | ~7.8 | d | ~5.5 | 1H |

| H-8 | ~8.2 | d | ~9.0 | 1H |

| H-7 | ~7.4 | d | ~9.0 | 1H |

| -OCH₃ | ~4.1 | s | - | 3H |

Causality: The prediction is based on analysis of related structures. For instance, in 5-nitroisoquinoline, the protons on the pyridine ring are significantly downfield[2][3]. The singlet for H-1 is characteristic of its position on the isoquinoline ring system. The strong deshielding of H-8 is due to its peri-position relative to the electron-withdrawing nitro group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal ten distinct carbon signals. The carbons directly attached to the electronegative nitro (C5) and oxygen (C6) atoms will be significantly shifted.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~144 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~148 |

| C-6 | ~155 |

| C-7 | ~110 |

| C-8 | ~125 |

| C-8a | ~135 |

| -OCH₃ | ~56 |

Causality: The chemical shifts are estimated from data for 6-methoxyquinoline and 5-nitroisoquinoline[2][4]. The C-5 and C-6 signals are shifted significantly downfield due to the direct attachment of the nitro and methoxy groups, respectively.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition : Acquire the ¹H spectrum. A typical experiment involves 16-32 scans. Subsequently, acquire the ¹³C spectrum, which requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds.

Predicted IR Absorption Data

The IR spectrum of 6-methoxy-5-nitroisoquinoline is expected to be dominated by absorptions from the nitro, methoxy, and aromatic functionalities.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) C-H |

| ~1620-1580 | C=N, C=C Stretch | Isoquinoline Ring System |

| ~1550 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) Group |

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~850-800 | C-H Bend | Aromatic C-H Out-of-Plane |

Causality: The most diagnostic peaks are the strong absorptions for the nitro group. The asymmetric stretch typically appears around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹[5]. These two peaks are a hallmark of nitro-aromatic compounds. The presence of an aryl ether is confirmed by a strong C-O stretching band around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

This solid-state method is standard for crystalline organic compounds.

-

Preparation : Grind 1-2 mg of the analyte with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Analysis : Place the pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to show a clear molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

| m/z (mass-to-charge) | Ion Assignment | Interpretation |

|---|---|---|

| 204 | [M]⁺˙ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 174 | [M - NO]⁺ | Loss of nitric oxide |

| 158 | [M - NO₂]⁺ | Loss of a nitro radical |

| 130 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

Causality: The molecular ion peak at m/z 204 directly confirms the molecular formula[1][6]. The fragmentation pattern is predictable for nitroaromatic ethers. A common fragmentation pathway involves the loss of the nitro group (a loss of 46 Da) and the loss of the methyl group from the ether (a loss of 15 Da).

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 6-methoxy-5-nitroisoquinoline is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the nitro and ether linkages), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predicted data and protocols outlined in this guide serve as a robust framework for the successful characterization of this and structurally related molecules, ensuring the scientific integrity required for research and development applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. Retrieved from NIST WebBook. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum [chemicalbook.com]

- 4. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR [m.chemicalbook.com]

6-Methoxy-5-nitroisoquinoline: A Scoping Guide to a Potential Biologically Active Scaffold

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 6-methoxy-5-nitroisoquinoline. While direct biological data for this compound is not yet available in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of analogous compounds, we will project the most probable biological activities for 6-methoxy-5-nitroisoquinoline, with a primary focus on its potential as an anticancer and antimicrobial agent. This guide provides the scientific rationale for investigating these activities, detailed, field-proven experimental protocols for its evaluation, and a discussion of potential mechanisms of action.

Introduction: The Isoquinoline Core and the Influence of Key Substituents

The isoquinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[3] In 6-methoxy-5-nitroisoquinoline, two key functional groups are present that are known to modulate the biological profile of heterocyclic compounds: a methoxy group at the 6-position and a nitro group at the 5-position.

The Methoxy Group: The methoxy substituent can significantly impact a molecule's physicochemical properties and its interaction with biological targets.[2][6] It can act as a hydrogen bond acceptor and, due to its electron-donating nature, can modulate the electronic environment of the aromatic system.[2][7] The presence of methoxy groups in various heterocyclic structures has been linked to enhanced anticancer and antimicrobial activities.[8][9]

The Nitro Group: The nitro group is a strong electron-withdrawing moiety and a well-known pharmacophore.[10] In many bioactive molecules, the nitro group is crucial for their mechanism of action, which often involves bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to generate reactive nitrogen species.[11][12] This property has been exploited in the development of hypoxia-activated prodrugs for cancer therapy and various antimicrobial agents.[3][12]

Given the established biological significance of the isoquinoline core and the influential nature of the methoxy and nitro substituents, it is highly probable that 6-methoxy-5-nitroisoquinoline possesses significant biological activity. This guide will focus on two of the most promising areas: anticancer and antimicrobial applications.

Synthesis of 6-Methoxy-5-nitroisoquinoline

The synthesis of substituted isoquinolines can be achieved through several established methods, including the Bischler-Napieralski reaction, the Pomeranz–Fritsch reaction, and the Pictet-Spengler synthesis.[13][14][15][16] A plausible synthetic route to 6-methoxy-5-nitroisoquinoline could involve a multi-step process starting from appropriately substituted precursors. The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide in the presence of a condensing agent.[14]

A hypothetical synthetic workflow is presented below. The successful synthesis and purification of the compound are prerequisites for its biological evaluation.

Caption: Proposed mechanism of anticancer action via hypoxic activation.

Experimental Protocols for Anticancer Screening

A tiered approach to screening is recommended, starting with in vitro cytotoxicity assays against a panel of human cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [17]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of 6-methoxy-5-nitroisoquinoline in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. [19]3. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. [20]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a cell density assay based on the measurement of cellular protein content. [10][21][22] Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour. [23]3. Staining: Wash the plates with water and then stain the cells with 0.4% SRB solution for 30 minutes at room temperature. [10]4. Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Air-dry the plates and then add a Tris-base solution to each well to solubilize the protein-bound dye. [23]6. Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. [24]7. Data Analysis: Calculate the IC50 value as described for the MTT assay.

Data Presentation

The results of the cytotoxicity assays should be summarized in a table for easy comparison.

| Cell Line | Tissue of Origin | 6-Methoxy-5-nitroisoquinoline IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Positive Control] |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 12.3 ± 2.1 | 1.5 ± 0.3 |

| HCT116 | Colon Carcinoma | 6.7 ± 0.9 | 1.1 ± 0.2 |

| PC-3 | Prostate Carcinoma | 15.1 ± 2.5 | 2.8 ± 0.4 |

Projected Antimicrobial Activity

Many quinoline and isoquinoline derivatives exhibit potent antimicrobial activity. [19][25]The nitro group, in particular, is a key feature of several antimicrobial drugs. [11]The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate reactive species that are toxic to the pathogen.

Proposed Mechanism of Action

Similar to its proposed anticancer activity, the antimicrobial action of 6-methoxy-5-nitroisoquinoline is likely dependent on the enzymatic reduction of its nitro group within the microbial cell. This process can lead to the production of free radicals and other reactive intermediates that can disrupt cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.

Caption: Proposed mechanism of antimicrobial action via nitroreductase activation.

Experimental Protocols for Antimicrobial Screening

Standard methods for in vitro antimicrobial susceptibility testing should be employed to evaluate the activity of 6-methoxy-5-nitroisoquinoline against a panel of pathogenic bacteria and fungi. [5][26][27]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [1][4][28][29] Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard. [28]2. Serial Dilution: Perform serial two-fold dilutions of 6-methoxy-5-nitroisoquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. [1]4. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. [9]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. [28]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. [25][30][31][32] Step-by-Step Methodology:

-

Plate Inoculation: Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate using a sterile swab dipped in a standardized inoculum.

-

Disk Application: Impregnate sterile paper disks with a known concentration of 6-methoxy-5-nitroisoquinoline and place them on the agar surface. [31]3. Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disk. The size of the zone indicates the susceptibility of the bacterium to the compound. [31]

Data Presentation

The antimicrobial activity data can be presented in a tabular format.

| Microorganism | Type | MIC (µg/mL) [Hypothetical] | Zone of Inhibition (mm) [Hypothetical] |

| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 16 | 18 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 | 14 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 64 | 10 |

| Candida albicans (ATCC 90028) | Fungus | 32 | 15 |

Conclusion and Future Directions

While 6-methoxy-5-nitroisoquinoline remains an uncharacterized molecule in terms of its biological activity, a thorough analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold for the development of new anticancer and antimicrobial agents. The methoxy group may enhance its pharmacokinetic properties and target interactions, while the nitro group offers a mechanism for selective activation in hypoxic or microbial environments.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial in vitro evaluation of 6-methoxy-5-nitroisoquinoline. Positive results from these screening assays would warrant further investigation, including:

-

Mechanism of action studies: To confirm the proposed mechanisms of hypoxic activation and nitroreductase-mediated toxicity.

-

In vivo efficacy studies: Using animal models of cancer and infectious diseases.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of 6-methoxy-5-nitroisoquinoline to optimize its potency and selectivity.

-

Toxicology studies: To assess the safety profile of the compound.

The exploration of 6-methoxy-5-nitroisoquinoline represents a promising avenue for the discovery of novel therapeutic agents.

References

-

Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 23, 2026, from [Link]

-

van der Mee-Marquet, N., Lhommet, C., & Quentin, R. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(10), 2039–2051. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 23, 2026, from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 23, 2026, from [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

-

Al-Omair, M. A., Ali, D., & El-Emam, A. A. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 293. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 23, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Ishihara, Y. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 23, 2026, from [Link]

-

Kasinathan, N. K., & Tostes, R. C. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols, 6(3), 103525. [Link]

-

Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 23, 2026, from [Link]

-

FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Wadhwani, P., & Wadhwani, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Methodology, 13(5), 416–431. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 23, 2026, from [Link]

-

Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(11), 8140–8144. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]

-

Hess, J. D., Aisner, D. L., & Beall, H. D. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17307–17317. [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1735-1763. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved January 23, 2026, from [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 23, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 23, 2026, from [Link]

-